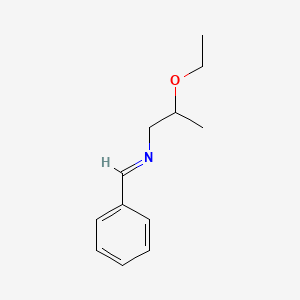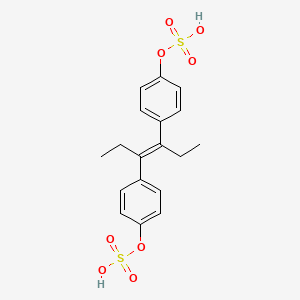
Diethylstilbestrol disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylstilbestrol disulfate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. It is an ester of diethylstilbestrol, which was formerly marketed under brand names such as Hydroestryl and Idroestril . This compound has been used as an antineoplastic agent, although it is no longer available on the market .
Métodos De Preparación
The synthesis of diethylstilbestrol disulfate involves the esterification of diethylstilbestrol with sulfuric acid. The reaction typically requires the presence of a dehydrating agent to facilitate the formation of the sulfate ester. Industrial production methods would likely involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Diethylstilbestrol disulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Diethylstilbestrol disulfate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying estrogenic activity and its interactions with various receptors.
Biology: The compound is used to investigate the effects of synthetic estrogens on cellular processes.
Mecanismo De Acción
Diethylstilbestrol disulfate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The compound also increases the synthesis of sex hormone-binding globulin and thyroid-binding globulin, among other serum proteins .
Comparación Con Compuestos Similares
Diethylstilbestrol disulfate is similar to other synthetic estrogens such as hexestrol and benzestrol. it is unique in its high affinity for estrogen receptors and its potent estrogenic activity . Compared to natural estrogens like estradiol, this compound has a longer half-life and greater resistance to metabolic degradation .
Similar Compounds
- Hexestrol
- Benzestrol
- Estradiol-17-beta
- Estrone
This compound’s unique properties make it a valuable compound for scientific research and pharmaceutical applications, despite its discontinued use in clinical settings.
Propiedades
Número CAS |
316-23-4 |
|---|---|
Fórmula molecular |
C18H20O8S2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
[4-[(E)-4-(4-sulfooxyphenyl)hex-3-en-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H20O8S2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/b18-17+ |
Clave InChI |
JQFXYBUUBRTZSR-ISLYRVAYSA-N |
SMILES isomérico |
CC/C(=C(/CC)\C1=CC=C(C=C1)OS(=O)(=O)O)/C2=CC=C(C=C2)OS(=O)(=O)O |
SMILES canónico |
CCC(=C(CC)C1=CC=C(C=C1)OS(=O)(=O)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
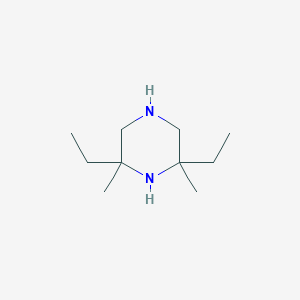
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
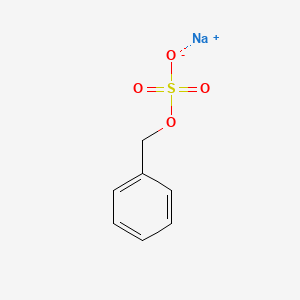
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
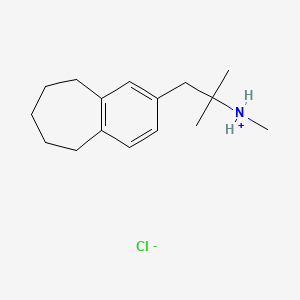
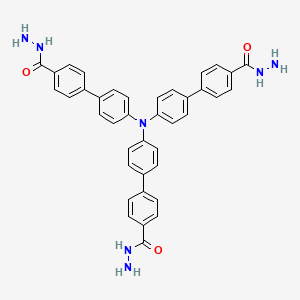
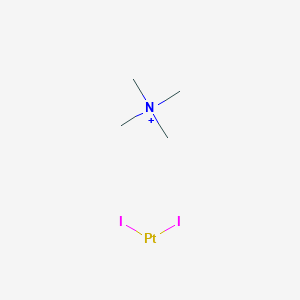
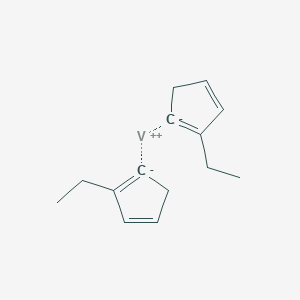

![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
